Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-
Description
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is a substituted pyridine derivative featuring a 4-ethoxyphenyl group at the 2-position and a pentyl chain at the 5-position of the pyridine ring. The 4-ethoxyphenyl moiety is known to enhance lipophilicity and influence aromatic interactions, while the pentyl chain may increase hydrophobic character compared to shorter alkyl substituents . Such substitutions are common in medicinal and agrochemical research, where pyridine derivatives often serve as scaffolds for bioactive molecules .
Properties
CAS No. |
105052-94-6 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C18H23NO/c1-3-5-6-7-15-8-13-18(19-14-15)16-9-11-17(12-10-16)20-4-2/h8-14H,3-7H2,1-2H3 |
InChI Key |
VCLBNKVFUHIBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of 1,5-Diketone Intermediates
The synthesis begins with Claisen-Schmidt condensation between 4-ethoxyacetophenone and a pentyl-substituted aldehyde (e.g., pentanal) in ethanol under basic conditions. This step generates an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second equivalent of 4-ethoxyacetophenone introduces the aryl group at the β-position, forming a 1,5-diketone. For example, reacting 4-ethoxyacetophenone (2 equiv) with pentanal (1 equiv) in the presence of NaOH yields 1-(4-ethoxyphenyl)-5-pentyl-1,5-pentanedione (3a ) in 68% yield after column chromatography.
Cyclization with Ammonium Acetate
The 1,5-diketone undergoes cyclization with NH$$4$$OAc as a nitrogen source. Heating 3a with NH$$4$$OAc (3 equiv) in ethanol at 80°C for 6 hours facilitates tandem enolization, nucleophilic attack, and dehydration, yielding 2-(4-ethoxyphenyl)-5-pentylpyridine (5a ) in 85% purity. Electron-donating groups like ethoxy enhance cyclization efficiency by stabilizing the enolate intermediate.
Acid-Catalyzed Tandem Reaction Strategy
Reverse Aldol-Dehydrative Condensation
A one-pot tandem reaction catalyzed by triflic acid (TfOH, 5 mol%) enables direct pyridine formation from (E)-chalcone derivatives. For example, heating 4-ethoxychalcone (1a ) with benzylamine (2a ) in xylene at 130°C initiates a reverse Aldol reaction, producing acetophenone and 4-ethoxybenzaldehyde. The aldehyde then condenses with benzylamine to form an imine, which undergoes 1,4-addition to another chalcone molecule.
Cyclization and Aromatization
Intramolecular cyclization of the Michael adduct generates a 1,4-dihydropyridine intermediate, which undergoes aerobic oxidation to yield the aromatic pyridine. This method produces 5a in 78% yield with excellent regioselectivity, as confirmed by $$^{1}\text{H}$$ NMR and X-ray crystallography.
Coupling Reactions with Chloropyridine Precursors
Synthesis of 2-Chloro-5-Pentylpyridine
Lithiation of 4-pentylpyridine at -78°C followed by treatment with LDA and methyl chloroformate introduces a chlorine atom at the 2-position, yielding 2-chloro-5-pentylpyridine (8a ) in 62% yield.
Buchwald-Hartwig Amination
Coupling 8a with 4-ethoxyaniline via Pd-catalyzed amination (Pd$$2$$(dba)$$3$$, Xantphos, Cs$$2$$CO$$3$$) in toluene at 110°C installs the 4-ethoxyphenyl group, affording 5a in 70% yield. Microwave-assisted conditions reduce reaction time to 30 minutes without compromising yield.
Alkylation of Pyridine Derivatives
Directed C-H Functionalization
Using a directing group (e.g., pivalamide) at the 3-position of pyridine enables regioselective alkylation at C5. Treatment of 2-(4-ethoxyphenyl)pyridine-3-pivalamide with pentyl bromide and [Cp*RhCl$$2$$]$$2$$ in the presence of AgSbF$$_6$$ yields the 5-pentyl derivative in 65% yield.
Hydrodehalogenation and Alkylation
Hydrogenolysis of 2-bromo-5-pentylpyridine over Pd/C in methanol, followed by Ullmann coupling with 4-ethoxyphenylboronic acid, provides 5a in 58% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Claisen-Schmidt/NH$$_4$$OAc | 85 | 6 h | Catalyst-free, high atom economy |
| TfOH-catalyzed tandem | 78 | 2 h | One-pot, air as oxidant |
| Buchwald-Hartwig | 70 | 30 min | Microwave-compatible |
| Directed C-H alkylation | 65 | 12 h | Regioselective |
The NH$$_4$$OAc-mediated route is optimal for large-scale synthesis due to its simplicity, while the TfOH-catalyzed method suits rapid, small-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives
Compounds synthesized by Goswami et al. () share a pyridine core with substituted phenyl groups. For example, derivatives with chloro and 4-substituted phenyl groups exhibit enhanced antimicrobial activity due to electron-withdrawing substituents improving binding affinity. Compared to Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-, these analogs lack the pentyl chain but include amino and chloro groups, which may reduce lipophilicity (log P ~2.5–3.0) compared to the pentyl-substituted target compound (estimated log P >4.0) .
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)
Apricoxib () features a 4-ethoxyphenyl group attached to a pyrrole ring, with a sulfonamide moiety enhancing solubility (log S ≈ -4.2).
Heterocyclic Compounds with 4-Ethoxyphenyl Substituents
Etomethazene (Benzimidazole Derivative)
Etomethazene () contains a 4-ethoxyphenylmethyl group on a benzimidazole core. Benzimidazoles generally exhibit higher planarity and stronger π-π stacking than pyridines, leading to differences in receptor binding. The pentyl chain in the target compound may confer greater membrane permeability than Etomethazene’s diethylaminoethyl group, which has polar character .
Etofenprox (Pyrethroid Ether)
Etofenprox () is a pyrethroid insecticide with a 4-ethoxyphenyl group and a molecular weight of 376.49 g/mol. Its ether linkage and bulky substituents result in high log P (~6.5), making it more lipophilic than the pyridine target compound.
Table 1: Key Properties of Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- and Analogs
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | log P (Estimated) | Key Applications |
|---|---|---|---|---|---|
| Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- | Pyridine | 4-Ethoxyphenyl (C2), Pentyl (C5) | ~283 | ~4.2 | Research chemical |
| Apricoxib | Pyrrole | 4-Ethoxyphenyl, Sulfonamide | 356.40 | 3.8 | Anti-inflammatory |
| Etofenprox | Pyrethroid ether | 4-Ethoxyphenyl, Methylpropyl | 376.49 | 6.5 | Insecticide |
| Etomethazene | Benzimidazole | 4-Ethoxyphenylmethyl | ~349 | 3.2 | Opioid receptor ligand |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine | Pyridine | Chloro, 4-Substituted phenyl | ~320–350 | 2.5–3.0 | Antimicrobial |
Research Findings and Implications
- Substituent Effects : The pentyl chain in the target compound likely enhances lipophilicity and bioavailability compared to shorter alkyl or polar groups in analogs like Apricoxib or Etomethazene .
- Biological Activity : Pyridine derivatives with 4-substituted phenyl groups (e.g., antimicrobial analogs in ) demonstrate that substituent position (C2 vs. C3) significantly impacts target selectivity .
Biological Activity
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- (CAS No. 105052-94-6) is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications based on recent research findings.
Molecular Formula : C16H21N
Molecular Weight : 241.35 g/mol
IUPAC Name : 2-(4-ethoxyphenyl)-5-pentylpyridine
Chemical Structure : The compound features a pyridine ring substituted with a 4-ethoxyphenyl group and a pentyl chain, contributing to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-(4-ethoxyphenyl)-5-pentyl-. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa and MCF-7 cells, with IC50 values indicating significant growth inhibition compared to control groups .
Table 1 summarizes the cytotoxicity data for pyridine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- | HeLa | 28.3 | Apoptosis induction via ROS production |
| Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- | MCF-7 | 56.6 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Pyridine derivatives are also recognized for their antimicrobial properties . Research indicates that compounds similar to pyridine, 2-(4-ethoxyphenyl)-5-pentyl-, exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy and pentyl groups enhances the compound's lipophilicity, improving membrane penetration and antibacterial efficacy .
The mechanism by which pyridine, 2-(4-ethoxyphenyl)-5-pentyl-, exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways .
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), particularly CDK4/6, leading to cell cycle arrest at the G1 phase, thus preventing cancer cell proliferation .
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death, particularly in susceptible strains like Staphylococcus aureus and Escherichia coli .
Case Studies
A notable study investigated the effects of various pyridine derivatives on cancer cell lines. The most active compound in this series was identified as having an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency .
In another case study focusing on antimicrobial activity, pyridine derivatives were tested against a range of bacterial strains. Results showed that certain substitutions on the pyridine ring enhanced antibacterial activity significantly compared to unsubstituted analogs .
Q & A
Basic: What are the recommended safety protocols for handling 2-(4-ethoxyphenyl)-5-pentylpyridine in laboratory settings?
Answer:
Due to limited toxicity data, strict safety measures are essential. The compound should be handled by trained personnel using PPE (gloves, lab coats, goggles) in a fume hood. Avoid skin contact, inhalation, or ingestion. Store in a cool, dry environment, and dispose of waste via hazardous chemical protocols. Contingency plans for spills should include neutralization and proper ventilation .
Advanced: How can reaction conditions be optimized for synthesizing pyridine derivatives with 4-ethoxyphenyl substituents?
Answer:
Key parameters include solvent selection (ethanol or pyridine for solubility), catalysts (piperidine for cyclization), and temperature control (reflux conditions). Multi-step reactions may require intermediate purification via column chromatography. Yield optimization (e.g., 77% in ) depends on stoichiometric ratios and reaction time monitoring .
Advanced: What analytical techniques are critical for characterizing 2-(4-ethoxyphenyl)-5-pentylpyridine's structural integrity?
Answer:
- IR spectroscopy identifies functional groups (e.g., C=O at 1672 cm⁻¹, C≡N at 2183 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic proton environments and substituent effects.
- Mass spectrometry confirms molecular weight and fragmentation patterns.
- Elemental analysis validates purity (>95%) .
Basic: What are the primary challenges in assessing the ecological impact of 2-(4-ethoxyphenyl)-5-pentylpyridine?
Answer:
No empirical data exist on biodegradability, bioaccumulation, or toxicity (, Section 12). Researchers must rely on predictive models (e.g., QSAR) or extrapolate from structurally similar compounds. Soil mobility studies using HPLC or radiolabeled analogs are recommended .
Advanced: How can computational methods predict the bioactivity of 2-(4-ethoxyphenyl)-5-pentylpyridine analogs?
Answer:
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., PIM1 kinase).
- QSAR models correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity.
- ADMET prediction tools assess pharmacokinetic properties .
Basic: What pharmacological potential does the 4-ethoxyphenyl moiety offer in drug discovery?
Answer:
The 4-ethoxyphenyl group is found in anti-inflammatory agents (e.g., apricoxib, ) and kinase inhibitors. Its electron-donating properties enhance metabolic stability and target binding. Screening analogs for COX-2 or PIM1 inhibition is a common strategy .
Advanced: How should researchers address data gaps in toxicity or mechanistic studies of this compound?
Answer:
- Comparative toxicogenomics : Cross-reference databases like PubChem for structurally related compounds.
- In vitro assays : Use HepG2 cells for hepatotoxicity screening or Ames tests for mutagenicity.
- Isotope labeling : Track metabolic pathways in model organisms .
Advanced: What strategies are effective for resolving stereoisomerism in pyridine-based derivatives?
Answer:
- Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers.
- X-ray crystallography (e.g., ) confirms absolute configuration.
- NOESY NMR identifies spatial proximity of substituents .
Advanced: How can degradation pathways of 2-(4-ethoxyphenyl)-5-pentylpyridine be elucidated?
Answer:
- Photolysis studies : Expose to UV-Vis light and monitor by LC-MS.
- Microbial degradation : Use soil microcosms and ¹⁴C-labeled compound to trace mineralization.
- Hydrolysis experiments : Vary pH (2–12) and analyze products via GC-MS .
Advanced: What mechanisms underlie the biological activity of 4-ethoxyphenyl-containing compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
